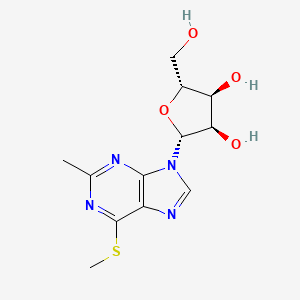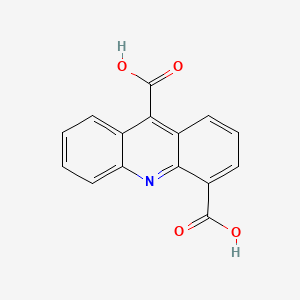![molecular formula C12H12N2O3 B12916072 5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione CAS No. 91393-24-7](/img/structure/B12916072.png)
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a hydroxy group attached to a p-tolylmethyl group, which is further connected to a pyrimidine-2,4-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of a p-tolylmethyl derivative with a pyrimidine-2,4-dione precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of their functions. The pyrimidine core can also interact with nucleic acids, potentially affecting DNA or RNA synthesis and function.
Comparison with Similar Compounds
Similar Compounds
- 5-(Hydroxybenzyl)pyrimidine-2,4(1H,3H)-dione
- 5-(Hydroxyphenyl)pyrimidine-2,4(1H,3H)-dione
- 5-(Hydroxyethyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
5-(Hydroxy(p-tolyl)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the p-tolylmethyl group, which can enhance its lipophilicity and potentially improve its ability to cross cell membranes. This structural feature may also influence its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
91393-24-7 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-[hydroxy-(4-methylphenyl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O3/c1-7-2-4-8(5-3-7)10(15)9-6-13-12(17)14-11(9)16/h2-6,10,15H,1H3,(H2,13,14,16,17) |
InChI Key |
VBRHBQIGHOJXEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CNC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(4-Chlorophenyl)sulfonyl]-1,3-oxazolidin-2-one](/img/structure/B12916009.png)




![1-Benzyl-1,8-dihydrocyclohepta[b]phosphole](/img/structure/B12916030.png)


![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)


